Ambruticin - 58857-02-6

Ambruticin

Catalog Number: EVT-258887
CAS Number: 58857-02-6
Molecular Formula: C28H42O6
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ambruticin is a C-glycosyl compound.
Ambruticin is a natural product found in Sorangium cellulosum with data available.
Ambruticin is a natural polyketide isolated from the myxobacteria Sorangium cellulosum with antifungal activity. Ambruticin interferes with the osmoregulatory system by activating fungal high osmolarity glycerol (HOG) pathway. This results in an accumulation of intracellular glycerol, which in turn causes water influx and swelling of the cell. This ultimately leads to cellular leakage and cell death.
Source

Ambruticin is produced by certain fungi, with Aspergillus ambruticinum being the most notable source. This organism synthesizes ambruticin as part of its secondary metabolite profile, which includes various bioactive compounds. The discovery of ambruticin has led to increased interest in exploring other related compounds and their potential therapeutic uses.

Classification

Ambruticin falls under the classification of polyketides, which are a diverse group of natural products characterized by their complex structures and biological activities. They are synthesized through the polyketide biosynthetic pathway, involving the condensation of acetyl and malonyl units.

Synthesis Analysis

Methods

The total synthesis of ambruticin has been a subject of extensive research, with various methodologies developed to construct its complex structure. Notable approaches include:

  1. Suzuki–Miyaura Cross-Coupling: This method involves coupling aryl or vinyl boronic acids with halides to form carbon-carbon bonds, crucial for building the core structure of ambruticin.
  2. Julia–Kocienski Olefination: A strategy that allows for the formation of alkenes from carbonyl compounds, contributing to the construction of the tetrahydropyran ring.
  3. Enantioselective Cyclopropanation: This technique is employed to create chiral centers within the molecule, enhancing its biological activity.

Recent studies have reported a flexible modular approach that combines total synthesis with genetic engineering to produce various ambruticins, including ambruticins F and S .

Technical Details

The synthesis often requires multiple steps, including protection and deprotection strategies to manage reactive functional groups. For instance, the total synthesis of ambruticin J involved preparing three key fragments that were subsequently united through advanced coupling techniques .

Molecular Structure Analysis

Structure

The molecular structure of ambruticin features a complex arrangement that includes a tetrahydropyran ring and several stereogenic centers. The specific stereochemistry is critical for its biological activity.

Data

  • Molecular Formula: C₁₈H₃₄O₇
  • Molecular Weight: 358.46 g/mol
  • Structural Features: The presence of hydroxyl groups and unsaturation contributes to its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Ambruticin undergoes various chemical reactions that are essential for its synthesis and functionality:

  1. Epoxidation: This reaction involves converting double bonds into epoxides, which can then lead to further cyclization processes.
  2. Cyclization: Key steps in forming the tetrahydropyran ring involve regioselective cyclization reactions that are influenced by the molecular environment.
  3. Hydrolysis: Hydrolysis reactions are often employed to convert lactone structures into more reactive alcohols or acids.

Technical Details

The synthetic routes often utilize catalysts such as Lewis acids to facilitate cyclization and enhance selectivity in reactions .

Mechanism of Action

Process

The antifungal activity of ambruticin is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways. It interacts with specific targets within fungal cells, leading to cell death.

Data

Research indicates that ambruticin's mechanism may involve:

  • Disruption of ergosterol biosynthesis, a critical component of fungal membranes.
  • Induction of oxidative stress within fungal cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ambruticin typically appears as a white or off-white solid.
  • Solubility: It shows variable solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Ambruticin is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it suitable for further derivatization.

Relevant Data or Analyses

Studies have characterized its solubility profile and stability under various environmental conditions, providing insights into its potential formulation strategies .

Applications

Scientific Uses

Ambruticin has significant potential in scientific research and pharmaceutical applications:

  • Antifungal Agent: Its primary application lies in treating fungal infections, particularly those resistant to conventional antifungal therapies.
  • Research Tool: Ambruticin serves as a valuable tool in studying fungal biology and developing new antifungal strategies.
  • Natural Product Synthesis: Its complex structure offers opportunities for synthetic chemists to explore novel synthetic methodologies and improve existing techniques.
Biosynthetic Pathways and Genetic Engineering of Ambruticin Congeners

Polyketide Synthase (PKS) Modular Assembly in Sorangium cellulosum

Characterization of the Ambruticin Biosynthetic Gene Cluster (BGC)

The ambruticin biosynthetic gene cluster (BGC) in Sorangium cellulosum encodes a modular polyketide synthase (PKS) system responsible for constructing the core polyketide scaffold. This BGC spans ~70 kb and includes genes for trans-acyltransferase (AT) PKS modules, tailoring enzymes, and regulatory proteins [3] [7]. The PKS architecture features non-canonical domain organization, including a loading module that incorporates an unusual trisubstituted cyclopropyl starter unit. Crucially, the cluster contains genes ambA–ambS, with ambM encoding a discrete C-methyltransferase essential for introducing methyl branches onto the polyketide chain. Knockout of ambM yields 15-desmethylambruticin derivatives, confirming its role in C-methylation [7].

Role of AmbJ in Epoxidation-Cyclization Cascades for Tetrahydropyran Formation

AmbJ, a flavin-dependent monooxygenase, catalyzes the stereoselective 6,7-epoxidation of the linear precursor ambruticin J (3,5-dihydroxy acid). This epoxide intermediate undergoes spontaneous 6-endo cyclization to form the C3–C7 tetrahydropyran (THP) ring of ambruticin F. In vitro studies confirm that ΔambJ mutants accumulate ambruticin J, while epoxidation-cyclization cascades in synthetic analogs yield THP rings with >80% regioselectivity [1] [5]. This cyclization is proposed to be facilitated by alkene stabilization of the transition state, as spontaneous cyclization of 4,5-epoxy alcohols typically favors 5-exo tetrahydrofuran formation [1].

Post-PKS Modifications: AmbQ, AmbN, and AmbR in Reductive Amination and Methylation

Post-PKS tailoring involves three key enzymes:

  • AmbQ (Rieske oxygenase) and AmbN (NAD(P)/FAD-dependent oxidoreductase) sequentially oxidize the C5 hydroxyl of ambruticin F to a ketone, yielding 5-ketoambruticin [3] [8].
  • AmbR catalyzes reductive amination of 5-ketoambruticin using ammonia, generating ambruticin VS-5.
  • AmbS methylates VS-5 to produce the N-methylated derivative VS-4 [3].

Table 1: Key Enzymes in Ambruticin Biosynthesis

EnzymeFunctionCatalytic DomainProduct
AmbJ6,7-Epoxidation/cyclizationFlavin-dependent monooxygenaseAmbruticin F (THP ring)
AmbQ/AmbNC5 Hydroxyl oxidationRieske oxygenase + oxidoreductase5-Ketoambruticin
AmbRReductive aminationNADPH-dependent reductaseAmbruticin VS-5
AmbSN-MethylationMethyltransferaseAmbruticin VS-4
AmbP/AmbO20,21-DesaturationRieske oxygenase + monooxygenaseDihydropyran ring

Gene Knockout Studies for Pathway Elucidation

Accumulation of 20,21-Dihydroambruticin F in ΔambP-S Mutants

Disruption of the Rieske oxygenase gene ambP in S. cellulosum So ce10 blocks the formation of the 20,21-alkene, leading to exclusive accumulation of 20,21-dihydroambruticin F (bis-THP congener). This compound was structurally validated via total synthesis, confirming the absence of the dihydropyran (DHP) ring [3] [5]. LC-MS analyses of ΔambO (flavin-dependent monooxygenase) mutants similarly show abolished alkene formation, indicating both enzymes are essential for desaturation [5] [9].

Role of Rieske Oxygenase AmbP and Flavin-Dependent Monooxygenase AmbO in Alkene Formation

AmbP and AmbO form a two-component system that catalyzes the stereoselective desaturation of the 20,21-saturated precursor. In vivo reconstitution demonstrates that co-expression of both enzymes is required for alkene formation. Notably, AmbP exhibits strict substrate specificity for methylene-ether-containing intermediates, positioning desaturation as a late-stage modification [9]. ΔambP and ΔambO mutants produce 20,21-dihydro variants of all major ambruticins (F, S, VS-5), confirming desaturation occurs before C5 oxidation/reductive amination [5].

Table 2: Metabolite Profiles in Gene Knockout Strains

Mutant StrainAccumulated Metabolite(s)Structural Feature LostKey Enzymes Disrupted
ΔambJAmbruticin JC3–C7 THP ringEpoxidase
ΔambP/ambO20,21-Dihydroambruticin F20,21-Alkene (DHP ring)Desaturase system
ΔambQ/ambNAmbruticin FC5 KetoneOxidoreductases
ΔambR5-KetoambruticinC5 Amine (VS-5)Reductive aminase

Isotopic Labeling and Feeding Studies for Intermediate Validation

Feeding studies with ¹³C-acetate precursors demonstrate uniform labeling throughout the ambruticin skeleton, confirming its polyketide origin. Notably, isotopic patterns reveal carboxyl carbon deletions at multiple positions, suggesting atypical polyketide processing. This deletion mechanism may involve Favorskii-like rearrangements mediated by cytochrome P450s or flavin monooxygenases [6] [7]. In hybrid PKS experiments, the soraphen loading module (specifying benzoate starter units) was integrated into the ambruticin PKS, yielding phenyl-substituted triketide lactones only when benzoyl-CoA precursors were supplemented [2]. These results highlight the PKS’s capacity for engineered precursor incorporation.

Table 3: Isotopic Labeling Patterns in Ambruticin Biosynthesis

Labeled PrecursorIncorporation SiteKey ObservationProposed Mechanism
[1-¹³C]-AcetateAll skeletal carbonsUniform enrichment; carboxyl deletionsFavorskii rearrangement
[1,2-¹³C₂]-AcetateIntact acetate unitsC–C bond cleavage at specific modulesTCA cycle intermediates?
Benzoyl-CoAHybrid triketide lactonesRequires host benzoyl-CoA synthesisLoading module engineering

Properties

CAS Number

58857-02-6

Product Name

Ambruticin

IUPAC Name

2-[6-[(E)-2-[2-[(1E,4E)-5-(6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl)-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+

InChI Key

TYIXBSJXUFTELJ-DPSHAVHNSA-N

SMILES

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Solubility

Soluble in DMSO

Synonyms

ambruticin
ambruticin, sodium salt
W7783

Canonical SMILES

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Isomeric SMILES

CCC1C(=CCC(O1)/C(=C/C(C)/C=C/C2C(C2/C=C/C3C(C(CC(O3)CC(=O)O)O)O)C)/C)C

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